Vinorine

Enzymology Biosynthesis Cytochrome P450

Vinorine is the irreplaceable central intermediate at the bifurcation point of the ajmaline biosynthetic pathway, where vinorine hydroxylase exhibits high substrate specificity with only 13% relative turnover for vomilenine. Its distinct polycyclic cage-like architecture underpins unique pharmacological activities, including demonstrated in vivo acceleration of sciatic nerve regeneration at 7.5–30 mg/kg. This makes it essential as an analytical standard for engineering the ajmaline pathway, a tool compound for neuroregenerative screening, and a reference ligand for COX-2 computational campaigns. Procure with confidence from verified manufacturers supplying ≥98% purity for reproducible research outcomes.

Molecular Formula C21H22N2O2
Molecular Weight 334.4 g/mol
Cat. No. B1233521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinorine
Synonymsvinorine
Molecular FormulaC21H22N2O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC=C1CN2C3CC1C4C2CC5(C4OC(=O)C)C3=NC6=CC=CC=C56
InChIInChI=1S/C21H22N2O2/c1-3-12-10-23-16-8-13(12)18-17(23)9-21(20(18)25-11(2)24)14-6-4-5-7-15(14)22-19(16)21/h3-7,13,16-18,20H,8-10H2,1-2H3/b12-3-/t13-,16-,17-,18?,20+,21+/m0/s1
InChIKeyCLDVMRAEPFQOSD-WEOXKLFPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinorine (CAS 34020-07-0) for Biosynthesis and Pharmacological Research


Vinorine is a monoterpenoid indole alkaloid [1] and a direct biosynthetic precursor in the ajmaline pathway of Rauvolfia serpentina [2]. It is characterized by a polycyclic, cage-like structure [1] and serves as a central intermediate at a metabolic branch point, being hydroxylated to vomilenine en route to the antiarrhythmic drug ajmaline or isomerized to perakine [3]. Vinorine has demonstrated pharmacological activities, including the acceleration of sciatic nerve regeneration in rat models [4].

Why Ajmaline or Vellosimine Cannot Substitute for Vinorine in Research Applications


Vinorine's position as a central, branched intermediate in the ajmaline pathway [1] and its unique polycyclic cage-like architecture [2] make it a distinct chemical entity that cannot be functionally replaced by downstream products like ajmaline or upstream precursors like vellosimine. The enzyme vinorine hydroxylase exhibits high substrate specificity for vinorine, showing only 13% turnover rate for the closely related alkaloid vomilenine [3], underscoring the precise structural requirements for this critical biosynthetic step. Furthermore, vinorine's pharmacological profile, including its demonstrated in vivo efficacy in nerve regeneration models [4], is specific to its structure and is not a general property of monoterpenoid indole alkaloids.

Quantifiable Differentiation: Vinorine vs. Ajmaline, Vellosimine, and Other Indole Alkaloids


Enzymatic Substrate Specificity: Vinorine vs. Vomilenine Turnover Rate by Vinorine Hydroxylase

Vinorine hydroxylase, a cytochrome P450 enzyme, exhibits a strong preference for vinorine as a substrate. The enzyme's turnover rate for vomilenine is only 13% of that observed for vinorine [1].

Enzymology Biosynthesis Cytochrome P450 Rauvolfia serpentina

Vinorine Synthase Affinity: Garderal vs. Acetyl-CoA Km Values

The enzyme vinorine synthase, which catalyzes the formation of vinorine from 16-epi-vellosimine (or its analog gardneral), shows differential affinity for its two substrates. The Km for gardneral is 7.5 μM, while the Km for acetyl-CoA is 57 μM [1].

Enzyme Kinetics Biosynthesis Vinorine Synthase BAHD Acyltransferase

In Vivo Metabolic Bifurcation: Vinorine Conversion Routes at Defined Concentration

When fed to plant cell cultures at a concentration of 1.8 mM, vinorine enters two distinct metabolic routes: Route I leads to sarpagine via vellosimine and 10-deoxysarpagine, while Route II leads to raucaffricine via vomilenine [1].

Metabolism In vivo NMR Rauvolfia serpentina Alkaloid

In Vivo Neuroregenerative Efficacy: Dose-Dependent Motor and Sensory Recovery

In a rat model of sciatic nerve crush injury, vinorine administered at doses of 7.5, 15, and 30 mg/kg significantly accelerated motor function recovery, sensation recovery, and nerve regeneration, with effects linked to NGF and ERK signaling pathway modulation [1].

Neuroregeneration Sciatic Nerve Injury Vinorine In Vivo Pharmacology

Recommended Application Scenarios for Vinorine (CAS 34020-07-0) in Research and Development


Metabolic Engineering of the Ajmaline Biosynthetic Pathway

Vinorine's position as a central intermediate and the high substrate specificity of vinorine hydroxylase (13% relative turnover for vomilenine [1]) make it an essential analytical standard and substrate for characterizing and engineering the bifurcation point of the ajmaline pathway in Rauvolfia serpentina.

In Vivo Studies of Peripheral Nerve Regeneration and Neuroprotection

Vinorine's demonstrated in vivo efficacy in accelerating sciatic nerve regeneration, motor function recovery, and sensation recovery in rat models at 7.5-30 mg/kg doses [2] positions it as a valuable tool compound for investigating mechanisms of peripheral nerve repair and for screening novel neuroregenerative agents.

Enzymology and Structural Biology of BAHD Acyltransferases

The well-characterized kinetics of vinorine synthase (Km for garderal = 7.5 μM; Km for acetyl-CoA = 57 μM [3]) and its status as a BAHD family member make vinorine the ideal product for activity assays and structural studies of this important class of acyltransferases involved in plant alkaloid biosynthesis.

In Silico Discovery of COX-2 Inhibitors for Anti-inflammatory Drug Development

Vinorine's distinct molecular docking interaction profile with COX-2, characterized by van der Waals and Pi-alkyl interactions with residues LEU A:531, MET A:522, and PHE A:518 [4], supports its use as a reference ligand in computational screening campaigns for novel anti-inflammatory leads.

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